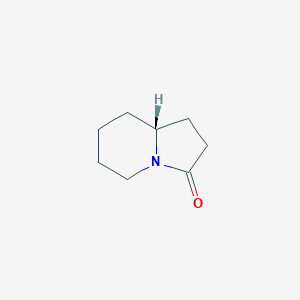![molecular formula C8H7FO2S B12971543 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide CAS No. 58325-16-9](/img/structure/B12971543.png)
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a chemical compound with the molecular formula C8H7FO2S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide typically involves the introduction of a fluorine atom into the thiophene ring. One common method involves the reaction of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide with a fluorinating agent under controlled conditions. For example, the use of lithium bis(trimethylsilyl)amide (LiHMDS) and anhydrous zinc chloride (ZnCl2) in tetrahydrofuran (THF) has been reported .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various types of chemical reactions, including:
Electrophilic Substitution: This reaction occurs at position 5 of the thiophene ring.
Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom in the thiophene ring, leading to different sulfone or sulfoxide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents, sulfonating agents, and halogenating agents. Reaction conditions typically involve the use of solvents such as dichloromethane, THF, and acetic acid, with temperature control to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can lead to nitro-substituted derivatives, while halogenation can introduce additional halogen atoms into the thiophene ring .
Applications De Recherche Scientifique
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with molecular targets in biological systems. The compound can form hydrogen bonds and other non-covalent interactions with proteins, potentially affecting their function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydrobenzo[c]thiophene 2,2-dioxide: Lacks the fluorine atom, which can affect its reactivity and interactions with other molecules.
4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide:
Uniqueness
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
58325-16-9 |
|---|---|
Formule moléculaire |
C8H7FO2S |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
4-fluoro-1,3-dihydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C8H7FO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2 |
Clé InChI |
CIKOBEOFKPBKKD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CS1(=O)=O)C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)








